molecular formula C18H18F3NO2S B2645790 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 1705438-73-8

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No. B2645790
CAS RN: 1705438-73-8
M. Wt: 369.4
InChI Key: KNCHORZSRZXCIN-UHFFFAOYSA-N
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Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a chemical compound that has generated significant interest in the scientific community due to its potential applications in drug development. This compound is known for its unique chemical structure and properties, which make it a promising candidate for the development of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

Inhibitory Properties and Chemical Synthesis

A series of furan derivatised benzothiazepine analogues, similar in structure to the compound of interest, were synthesized and evaluated for their inhibitory properties. These compounds exhibited promising VRV-PL-8a and H+/K+ ATPase inhibitor properties, which are important for the treatment of inflammatory disorders and could mitigate the ulcer-inducing side effects shown by other NSAIDs. Docking studies were conducted to understand the potential binding sites and modes of interaction of these molecules with target proteins (Lokeshwari et al., 2017).

Photoinduced Direct Oxidative Annulation

The compound was used in a study focusing on the photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates. This process allowed access to highly functionalized polyheterocyclic compounds, such as 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones. These compounds have potential applications in various fields, including pharmaceuticals, due to their complex structures and functional groups (Zhang et al., 2017).

Aza-Piancatelli Rearrangement/Michael Reaction

In the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, a compound similar to the one was involved in the aza-Piancatelli rearrangement/Michael reaction. This process demonstrated good yields, high selectivity, low catalyst loading, and faster reaction times, highlighting its efficiency and potential utility in synthesizing complex heterocyclic compounds (Reddy et al., 2012).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The compound was relevant in the context of the catalytic reduction of biomass-derived furanic compounds with hydrogen. This research contributes to understanding the conversion of biomass into valuable chemicals and fuels, demonstrating the compound's potential role in sustainable and renewable energy solutions (Nakagawa et al., 2013).

DNA Topoisomerases I and II Inhibitory Activities

A similar compound was isolated from the rhizome of Gastrodia elata and showed potent inhibitory activity against DNA topoisomerases I and II. These enzymes are crucial in DNA replication and transcription, making the compound a potential candidate for cancer therapy or other medical applications where DNA manipulation is involved (Lee et al., 2007).

properties

IUPAC Name

1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-5-3-13(4-6-14)12-17(23)22-8-7-16(25-11-9-22)15-2-1-10-24-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCHORZSRZXCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

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